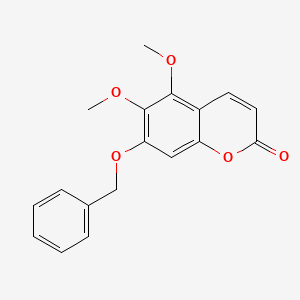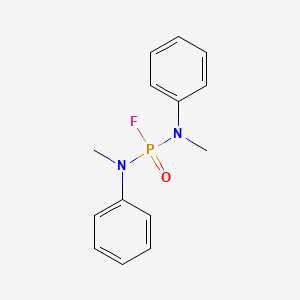
2-Trifluoromethyl-10-(diallylaminopropyl)phenothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Trifluoromethyl-10-(diallylaminopropyl)phenothiazine is a derivative of phenothiazine, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a trifluoromethyl group at the 2-position and a diallylaminopropyl group at the 10-position of the phenothiazine core. Phenothiazine derivatives have been extensively studied for their pharmacological properties, including antipsychotic, antiemetic, and antimicrobial activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoromethyl-10-(diallylaminopropyl)phenothiazine typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced at the 2-position using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Diallylaminopropyl Group: The diallylaminopropyl group can be attached to the 10-position through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .
化学反応の分析
Types of Reactions
2-Trifluoromethyl-10-(diallylaminopropyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted phenothiazine derivatives.
科学的研究の応用
2-Trifluoromethyl-10-(diallylaminopropyl)phenothiazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiproliferative activities.
Medicine: Investigated for its potential use as an antipsychotic and antiemetic agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Trifluoromethyl-10-(diallylaminopropyl)phenothiazine involves its interaction with various molecular targets and pathways. The compound is known to interact with dopamine receptors, which may contribute to its antipsychotic effects. Additionally, it can inhibit the function of P-glycoprotein, a protein involved in drug transport, thereby enhancing the efficacy of certain drugs .
類似化合物との比較
Similar Compounds
2-Trifluoromethylphenothiazine: Lacks the diallylaminopropyl group but shares the trifluoromethyl group at the 2-position.
10-(Diallylaminopropyl)phenothiazine: Lacks the trifluoromethyl group but has the diallylaminopropyl group at the 10-position.
特性
CAS番号 |
63834-03-7 |
|---|---|
分子式 |
C22H23F3N2S |
分子量 |
404.5 g/mol |
IUPAC名 |
N,N-bis(prop-2-enyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine |
InChI |
InChI=1S/C22H23F3N2S/c1-3-12-26(13-4-2)14-7-15-27-18-8-5-6-9-20(18)28-21-11-10-17(16-19(21)27)22(23,24)25/h3-6,8-11,16H,1-2,7,12-15H2 |
InChIキー |
PSICOFASYZDHQP-UHFFFAOYSA-N |
正規SMILES |
C=CCN(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



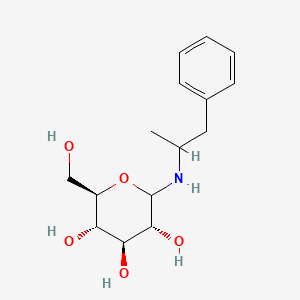

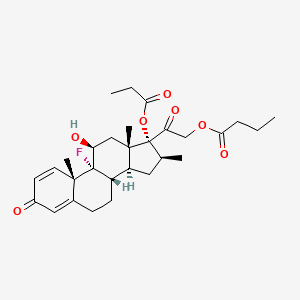
![Sodium bis[2-(perfluorohexyl)ethyl] phosphate](/img/structure/B13418554.png)

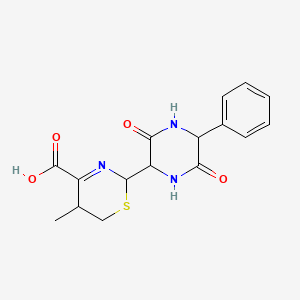
![S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil](/img/structure/B13418573.png)
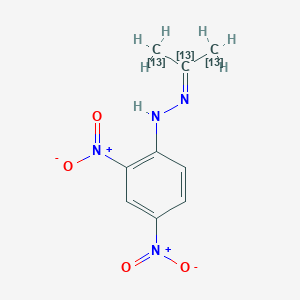
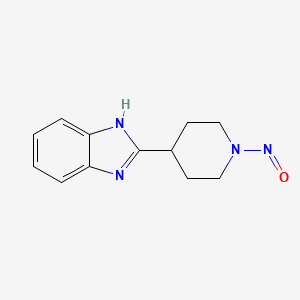
![2-Amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoic acid](/img/structure/B13418586.png)

